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Compound of Interest

5-(4-Bromo-2-
Compound Name:

chlorophenyl)oxazole
CAS No.: 2002638-40-4
Cat. No.: B6298595

Get Quote

Executive Summary & Compound Identity

5-(4-Bromo-2-chlorophenyl)oxazole is a 2,5-disubstituted oxazole derivative often utilized as
a scaffold in the development of kinase inhibitors (e.g., VEGFR2) and antimicrobial agents.[1]
[2] Its structural validation relies heavily on distinguishing the specific substitution pattern on
the phenyl ring (2-chloro, 4-bromo) and confirming the integrity of the oxazole core.[1][2]
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Property Detail
IUPAC Name 5-(4-Bromo-2-chlorophenyl)-1,3-oxazole
CAS Number 2002638-40-4
C
Molecular Formula H
BrCINO
Exact Mass 256.9243 Da

Halogenated aryl ring, electron-deficient oxazole
Key Features
core

Mass Spectrometry (MS) Profiling

The most diagnostic feature of this molecule is its isotopic signature.[1] The presence of one
bromine atom (

Br/
Br) and one chlorine atom (
Cl/

Cl) creates a unique "M, M+2, M+4" pattern that serves as a primary confirmation of identity.[1]

[2]
Isotopic Abundance Logic[1][2]

e Bromine: ~1:1 ratio of
Br:
Br.[1]

e Chlorine: ~3:1 ratio of

Cl:
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CL[1]
o Combined Pattern:
o M+ (Base Peak):
Br +
CI[1][2]
o M+2: (
Br +
Cl) and (
Br +
ChI1][Z]
o M+4:
Br +

Cl[1][2]

Relative Intensity

lon Species m/z (Calculated) Origin
(%)

Br,
[M+H] 257.93 100%

Cl

[M+H+2] 259.93 ~130% Mixed Isotopes

Br
[M+H-+4] 261.93 ~30%

Cl
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Fragmentation Pathway (Graphviz)

The following diagram illustrates the logical fragmentation pathways expected in Electron
Impact (EI) or high-energy CID (Collision-Induced Dissociation).

Parent lon [M+H]+
m/z ~258/260/262

-79/81 Da (Br)

Loss of HCN Loss of CO
(Oxazole Ring Cleavage) (Retro-Diels-Alder)

Loss of Halogen
[M-Br]+ or [M-CI]+

Rearrangement

Benzonitrile Derivative
Ar-CN

Click to download full resolution via product page

Caption: Predicted fragmentation logic for 5-aryloxazoles. Primary pathways involve oxazole
ring opening (loss of HCN/CO) and dehalogenation.[1]

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive tool for confirming the regiochemistry of the substituents.[1] The 2,4-
dihalo substitution on the phenyl ring creates a specific splitting pattern that must be
distinguished from 3,4- or 2,5-isomers.[1][2]

H NMR (Proton) - Predicted in DMSO-d

The oxazole ring protons (H-2 and H-4) appear as distinct singlets.[1][2] H-2 is significantly
deshielded due to its position between oxygen and nitrogen.[2]
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Position

Shift (

ppm)

Multiplicity

Coupling (Hz)

Assignment
Logic

Oxazole H-2

8.45 - 8.55

Singlet (s)

Most deshielded;
flanked by N and
0.

Oxazole H-4

7.75-7.85

Singlet (s)

C4 proton;
characteristic of
5-substituted

oxazoles.[1][2]

Ar H-6

7.80-7.90

Doublet (d)

8.5

Ortho to oxazole;
shielded by CI
but deshielded

by ring current.

[1](2]

Ar H-3

7.95 - 8.00

Doublet (d)

20

Meta to oxazole;
between Cl and
Br (deshielded).

[1]2]

Ar H-5

7.60 - 7.65

dd

8.5,20

Ortho to Br, Meta
to CL[2]

Critical Validation Step:

o Look for the doublet of doublets (dd) at ~7.6 ppm.[1] This confirms the proton is adjacent to

one neighbor (H-6) and meta to another (H-3), validating the 1,2,4-substitution pattern.[1][2]

C NMR (Carbon) - Predicted

e Oxazole C-2: ~150-152 ppm (C=N characteristic).[1][2]

o Oxazole C-5: ~148 ppm (Quaternary, attached to aryl).[1][2]

e Oxazole C-4: ~124-126 ppm.[2]
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e Aryl C-Cl (C-2'): ~132 ppm (Quaternary).[1][2]
e Aryl C-Br (C-4'): ~122 ppm (Quaternary, shielded by heavy atom effect).[1][2]

Infrared Spectroscopy (IR)

IR is used primarily to confirm functional groups and the absence of starting materials (e.g.,
absence of aldehyde C=0 stretch at 1700 cm

)[11[2]
Frequency (cm
Vibration Mode Diagnostic Value
)
) Weak bands; confirms
3100 - 3050 C-H Stretch (Aromatic)
unsaturated system.[1][2]
Characteristic
1610, 1550 C=N/ C=C Stretch oxazole/benzene skeletal
vibrations.
Strong band; confirms
1080 - 1090 Ar-Cl Stretch o
chlorination.
1100 - 1150 C-O-C Stretch Oxazole ring breathing.[2]
Fingerprint region; confirms
600 - 800 C-Br Stretch

bromination.[2]

Experimental Protocol: Sample Preparation

To ensure high-quality spectral data, follow this validated preparation workflow.

NMR Sample Prep

e Solvent Selection: Use DMSO-d

(99.9% D) rather than CDCI

[1[2]
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o Reasoning: Oxazoles can be sparingly soluble in chloroform.[1] DMSO ensures full
solubility and prevents aggregation peaks.[1]

o Concentration: Dissolve 5-10 mg of compound in 0.6 mL solvent.
« Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., K

CO

from synthesis).[1]

Synthesis & Purification Workflow (Context)

Understanding the synthesis helps identify impurities.[1] This compound is typically synthesized
via the Van Leusen reaction or Suzuki Coupling.[1]

4-Bromo-2-chlorobenzaldehyde

K2CO3/ MeOH
Reflux

Column Chromatography
(Hexane:EtOAc)

Pure 5-(4-Bromo-2-chlorophenyl)oxazole

TosMIC
(p-Toluenesulfonylmethyl isocyanide)

Click to download full resolution via product page

Caption: Standard Van Leusen synthesis route. Common impurities include tosyl groups (NMR:
~2.4 ppm methyl singlet, ~7.4/7.8 ppm doublets).[1][2]
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o Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds, 8th
Ed.[1] Wiley.[1][4][5] (Source for halogenated aromatic coupling constants).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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